molecular formula C26H24N2O4S B2709787 2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 872207-52-8

2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide

Katalognummer B2709787
CAS-Nummer: 872207-52-8
Molekulargewicht: 460.55
InChI-Schlüssel: NQTZLIXIUNJYDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies. In

Wissenschaftliche Forschungsanwendungen

Novel Phosphodiesterase 4 Inhibitor

A study discusses CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor with potent anti-inflammatory properties and a wide therapeutic window, suitable for topical pulmonary administration. This compound, through its design for inhaled administration, demonstrates significant effectiveness in suppressing antigen-induced eosinophilia and neutrophil infiltration in animal models, highlighting its potential application in the treatment of asthma and chronic obstructive respiratory disease without causing nausea and emesis associated with other PDE4 inhibitors (Villetti et al., 2015).

Antiviral and Antiapoptotic Effects

Another research focuses on a novel anilidoquinoline derivative evaluated for its therapeutic efficacy against Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro and demonstrated decreased viral load and increased survival in animal models. This study underscores the potential of quinoline derivatives in developing treatments for viral infections (Ghosh et al., 2008).

Structural Aspects and Properties

Research into the structural aspects of amide-containing isoquinoline derivatives explores their formation of gels and crystalline solids upon treatment with different acids. These compounds' ability to form inclusion complexes with enhanced fluorescence emission properties suggests their utility in material science and fluorescence-based applications (Karmakar et al., 2007).

Anticancer Activity

A study on diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives reports moderate to high levels of antitumor activities against various cancer cell lines. The findings suggest that these compounds, through their ability to arrest cancer cells in specific stages of the cell cycle and induce apoptosis, hold promise as potential anticancer agents (Fang et al., 2016).

Synthesis and Molecular Docking

Another investigation presents the synthesis of chloroquinoline derivatives incorporating the benzene-sulfonamide moiety, showing significant anticancer activity against various cancer cell lines. The study highlights the importance of integrating different biologically active moieties to discover novel anticancer agents and the use of molecular docking to explore their mechanisms of action (Ghorab et al., 2016).

Eigenschaften

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-17-9-12-23-22(13-17)26(30)24(33(31,32)21-11-10-18(2)19(3)14-21)15-28(23)16-25(29)27-20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTZLIXIUNJYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.